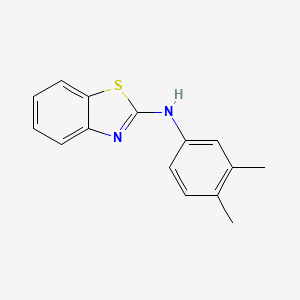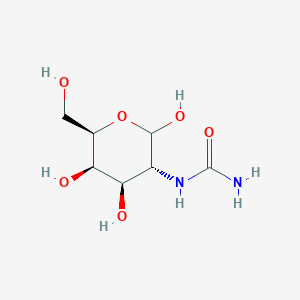
(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(5-(4-fluorophenyl)oxazol-2-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(5-(4-fluorophenyl)oxazol-2-yl)methanone is a complex organic compound that belongs to the class of heterocycles. This compound combines the structural features of isoquinoline, oxazole, and aromatic fluoride, making it of particular interest in various fields of scientific research. The presence of multiple functional groups within the same molecule makes it versatile and capable of undergoing various chemical transformations.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(5-(4-fluorophenyl)oxazol-2-yl)methanone typically involves multi-step synthetic routes. One common approach begins with the formation of the isoquinoline core, often via the Pictet-Spengler reaction, followed by functionalization of the dihydroisoquinoline intermediate to introduce the methoxy groups. The oxazole ring is usually synthesized separately, often through cyclization reactions involving amides and aldehydes, and then coupled to the isoquinoline fragment via carbon-carbon bond formation reactions, such as palladium-catalyzed cross-coupling.
Industrial Production Methods
On an industrial scale, the production of this compound might involve the optimization of each step to maximize yield and purity. Process chemists would optimize reaction conditions such as temperature, solvent, and catalysts. Large-scale production could involve continuous flow reactors to enhance efficiency and scalability. Each stage of the process would be designed to comply with safety and environmental regulations.
Analyse Chemischer Reaktionen
Types of Reactions it Undergoes
Oxidation: : This compound can undergo oxidation reactions, particularly at the isoquinoline and oxazole rings. Oxidizing agents like m-chloroperbenzoic acid (MCPBA) might be used to introduce carbonyl functionalities.
Reduction: : The compound can be reduced using reagents like lithium aluminum hydride (LiAlH₄) to convert carbonyl groups to alcohols.
Substitution: : Nucleophilic substitution reactions can occur, especially at the fluorophenyl ring, where fluorine can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions Used in These Reactions
Oxidation: : MCPBA in dichloromethane (DCM) at room temperature.
Reduction: : LiAlH₄ in dry ether at low temperatures.
Substitution: : Nucleophiles in polar aprotic solvents such as dimethylformamide (DMF) with heat.
Major Products Formed From These Reactions
Oxidation: : Ketones or aldehydes.
Reduction: : Alcohols.
Substitution: : Substituted fluorophenyl derivatives.
Wissenschaftliche Forschungsanwendungen
This compound finds applications in a variety of scientific fields:
Chemistry: : As a building block in the synthesis of more complex molecules.
Medicine: : Investigation of its pharmacological properties, potentially as a lead compound for drug development.
Industry: : Use in materials science for the development of novel polymers or as a precursor in the synthesis of fine chemicals.
Wirkmechanismus
The mechanism by which this compound exerts its effects involves interactions at the molecular level:
Molecular Targets: : It can interact with various enzymes or receptors due to its structural diversity.
Pathways Involved: : May involve inhibition or activation of biological pathways, particularly those involving signal transduction or metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6,7-Dimethoxy-3,4-dihydroisoquinoline
5-(4-Fluorophenyl)oxazole
Isoquinoline derivatives
Oxazole derivatives
Uniqueness
The uniqueness of (6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(5-(4-fluorophenyl)oxazol-2-yl)methanone lies in its combined structural features, allowing it to participate in a wide range of chemical reactions and making it a versatile compound for scientific research. Its multi-functional nature and potential biological activities make it a valuable target for further investigation and application.
Eigenschaften
IUPAC Name |
(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-[5-(4-fluorophenyl)-1,3-oxazol-2-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN2O4/c1-26-17-9-14-7-8-24(12-15(14)10-18(17)27-2)21(25)20-23-11-19(28-20)13-3-5-16(22)6-4-13/h3-6,9-11H,7-8,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLBGRNHIXIQDGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CN(CCC2=C1)C(=O)C3=NC=C(O3)C4=CC=C(C=C4)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2,4-dioxo-7-phenyl-1H-pyrrolo[3,2-d]pyrimidin-3(2H,4H,5H)-yl)-N-(3-phenylpropyl)acetamide](/img/structure/B2912009.png)
![8-(3-chlorophenyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2912012.png)


![N-methyl-2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-[4-(propan-2-yl)phenyl]thiophene-3-sulfonamide](/img/structure/B2912018.png)

![Tert-butyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B2912021.png)

![(1R,2S,10R,11R,12S)-N-(3,4-Dimethylphenyl)-10-phenyl-9-azatetracyclo[10.2.1.02,11.03,8]pentadeca-3(8),4,6-triene-5-carboxamide](/img/structure/B2912023.png)
![1-[1,1'-Biphenyl]-4-yl-3-[(4-fluorophenyl)sulfanyl]-1-propanone](/img/structure/B2912025.png)

![ethyl 1-{5-[(2-furylcarbonyl)amino]-2-pyridinyl}-3,5-dimethyl-1H-pyrazole-4-carboxylate](/img/structure/B2912027.png)
![1-[5-(6-Methylpyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-2-[4-(propane-2-sulfonyl)phenyl]ethan-1-one](/img/structure/B2912028.png)
